molecular formula C9H16Cl2N2 B2628950 2-Methyl-1-(pyridin-4-YL)propan-2-amine dihydrochloride CAS No. 2197055-08-4

2-Methyl-1-(pyridin-4-YL)propan-2-amine dihydrochloride

Cat. No.: B2628950
CAS No.: 2197055-08-4
M. Wt: 223.14
InChI Key: XBAQSQRSHIRYGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-(pyridin-4-yl)propan-2-amine dihydrochloride: is a chemical compound with the molecular formula C9H16Cl2N2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring and a methyl group attached to a propan-2-amine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(pyridin-4-yl)propan-2-amine dihydrochloride typically involves the reaction of pyridine derivatives with appropriate amines under controlled conditions. One common method involves the reaction of 2-methylpropan-2-amine with pyridine-4-carboxaldehyde, followed by reduction and subsequent treatment with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-(pyridin-4-yl)propan-2-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 2-Methyl-1-(pyridin-4-yl)propan-2-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It serves as a probe to investigate the binding affinities and mechanisms of action of various biological receptors .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its effects on neurological pathways and its potential use in treating neurological disorders .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-Methyl-1-(pyridin-4-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Methyl-1-(pyridin-2-yl)propan-2-amine dihydrochloride
  • 2-Methyl-1-(pyridin-3-yl)propan-2-amine dihydrochloride
  • 2-Methyl-1-(pyridin-5-yl)propan-2-amine dihydrochloride

Comparison: Compared to these similar compounds, 2-Methyl-1-(pyridin-4-yl)propan-2-amine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring. This unique structure can result in different binding affinities and biological activities, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

2-methyl-1-pyridin-4-ylpropan-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.2ClH/c1-9(2,10)7-8-3-5-11-6-4-8;;/h3-6H,7,10H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBAQSQRSHIRYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=NC=C1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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